BenchChemオンラインストアへようこそ!

4-Methyl-3-[(3R,5S)-5-methylpiperidin-3-yl]-1H-1,2,4-triazol-5-one;hydrochloride

Stereochemistry Diastereomer differentiation Chiral recognition

4-Methyl-3-[(3R,5S)-5-methylpiperidin-3-yl]-1H-1,2,4-triazol-5-one hydrochloride (CAS 2470279-12-8) is a synthetic, chiral small molecule belonging to the 1,2,4-triazol-5-one class, featuring a 5-methylpiperidin-3-yl substituent at the triazolone 3-position and an N-methyl group at the 4-position ,. The compound is supplied as the hydrochloride salt (molecular formula C9H17ClN4O, MW 232.71 g/mol) and is structurally related to triazolone-piperidine scaffolds under investigation as nicotinamide N-methyltransferase (NNMT) inhibitors for oncology and metabolic disorders ,.

Molecular Formula C9H17ClN4O
Molecular Weight 232.71
CAS No. 2470279-12-8
Cat. No. B2516338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-3-[(3R,5S)-5-methylpiperidin-3-yl]-1H-1,2,4-triazol-5-one;hydrochloride
CAS2470279-12-8
Molecular FormulaC9H17ClN4O
Molecular Weight232.71
Structural Identifiers
SMILESCC1CC(CNC1)C2=NNC(=O)N2C.Cl
InChIInChI=1S/C9H16N4O.ClH/c1-6-3-7(5-10-4-6)8-11-12-9(14)13(8)2;/h6-7,10H,3-5H2,1-2H3,(H,12,14);1H/t6-,7+;/m0./s1
InChIKeyGMUVLGBXUJLOOZ-UOERWJHTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Methyl-3-[(3R,5S)-5-methylpiperidin-3-yl]-1H-1,2,4-triazol-5-one Hydrochloride (CAS 2470279-12-8): Chemical Class and Structural Context


4-Methyl-3-[(3R,5S)-5-methylpiperidin-3-yl]-1H-1,2,4-triazol-5-one hydrochloride (CAS 2470279-12-8) is a synthetic, chiral small molecule belonging to the 1,2,4-triazol-5-one class, featuring a 5-methylpiperidin-3-yl substituent at the triazolone 3-position and an N-methyl group at the 4-position , . The compound is supplied as the hydrochloride salt (molecular formula C9H17ClN4O, MW 232.71 g/mol) and is structurally related to triazolone-piperidine scaffolds under investigation as nicotinamide N-methyltransferase (NNMT) inhibitors for oncology and metabolic disorders , [1]. Its defined (3R,5S) stereochemistry on the piperidine ring distinguishes it from diastereomeric or achiral analogs and may confer differential pharmacological properties.

Why 4-Methyl-3-[(3R,5S)-5-methylpiperidin-3-yl]-1H-1,2,4-triazol-5-one Hydrochloride Cannot Be Simply Replaced by In-Class Analogs


Generic substitution within the 4-methyl-3-piperidinyl-1,2,4-triazol-5-one series is unreliable because even minor structural modifications can profoundly alter pharmacological activity. The target compound possesses a specific (3R,5S) configuration on the 5-methylpiperidine ring, whereas close analogs such as 4-methyl-3-[(3S,5S)-5-methylpiperidin-3-yl]-1H-1,2,4-triazol-5-one hydrochloride bear a different diastereomeric relationship . Additionally, the unsubstituted piperidine analog (CAS 2287344-30-1) lacks the 5-methyl group entirely, which can affect lipophilicity, metabolic stability, and target binding [1]. In the broader triazolone-piperidine NNMT inhibitor class, SAR studies indicate that substituent identity and stereochemistry on both the triazolone and piperidine rings directly modulate potency, selectivity, and oral bioavailability [2]. The absence of systematic comparative data for this exact compound means that any analog substitution introduces an unquantified risk of altered biological performance. Until head-to-head data are generated, the defined stereochemistry and substitution pattern of CAS 2470279-12-8 represent non-interchangeable parameters.

Quantitative Differentiation Evidence: 4-Methyl-3-[(3R,5S)-5-methylpiperidin-3-yl]-1H-1,2,4-triazol-5-one Hydrochloride vs. Comparators


Stereochemical Identity: (3R,5S) vs. (3S,5S) Diastereomer as a Determinant of Biological Recognition

The target compound CAS 2470279-12-8 is designated with (3R,5S) absolute configuration on the 5-methylpiperidine ring . A distinct diastereomer, 4-methyl-3-[(3S,5S)-5-methylpiperidin-3-yl]-1H-1,2,4-triazol-5-one hydrochloride, exists as a commercially listed but distinct entity . In chiral drug-target interactions, diastereomers routinely exhibit divergent binding affinities, pharmacokinetics, and off-target profiles; however, no published head-to-head comparison of these two specific diastereomers is available at this time.

Stereochemistry Diastereomer differentiation Chiral recognition

Piperidine 5-Methyl Substitution: Differentiation from the Des-methyl Analog (CAS 2287344-30-1)

The target compound incorporates a methyl substituent at the 5-position of the piperidine ring, whereas the structurally simpler analog 4-methyl-3-piperidin-4-yl-1H-1,2,4-triazol-5-one hydrochloride (CAS 2287344-30-1) lacks this methyl group [1]. In medicinal chemistry, the addition of a methyl group to a saturated heterocycle typically increases lipophilicity (estimated ΔlogP ≈ +0.5) and can enhance metabolic stability by steric shielding of metabolic soft spots, though no direct comparative data for this pair have been published [2].

Lipophilicity Metabolic stability Structure-activity relationship

Triazolone-Piperidine Scaffold NNMT Inhibition: Class-Level Potency Context from Patent WO2025129168A1

The triazolone-piperidine scaffold to which CAS 2470279-12-8 belongs is the subject of a recent patent application (WO2025129168A1) disclosing potent, selective, and orally bioavailable NNMT inhibitors [1]. The patent reports that exemplary triazolone compounds reduce 1-methylnicotinamide (1-MNA) levels in vivo, decrease body weight in a high-fat diet-induced obesity mouse model, and reduce tumor burden and metastasis in mouse cancer models [1]. However, the specific compound CAS 2470279-12-8 is not individually exemplified in this patent, and no quantitative IC50, EC50, or pharmacokinetic data for this exact compound are provided [1].

NNMT inhibition Cancer metabolism Obesity

Hydrochloride Salt Form: Solubility and Handling Advantages Over Free Base

CAS 2470279-12-8 is supplied as the hydrochloride salt, which is expected to enhance aqueous solubility compared to the corresponding free base . While direct solubility measurements for this compound are not published, the general advantage of hydrochloride salt formation for piperidine-containing compounds is well established, typically improving aqueous solubility by 1–3 orders of magnitude relative to the free base form [1]. This is relevant for in vitro assay preparation where DMSO stock solutions may be incompatible with aqueous assay buffers.

Salt form Aqueous solubility Formulation

Recommended Research Applications for 4-Methyl-3-[(3R,5S)-5-methylpiperidin-3-yl]-1H-1,2,4-triazol-5-one Hydrochloride Based on Available Evidence


Stereochemical Probe in NNMT Inhibitor SAR Studies

Use CAS 2470279-12-8 as a defined (3R,5S) stereochemical probe in structure-activity relationship (SAR) campaigns exploring triazolone-piperidine NNMT inhibitors. Pair with the (3S,5S) diastereomer or the des-methyl analog (CAS 2287344-30-1) to isolate the contribution of piperidine stereochemistry and 5-methyl substitution to target binding and selectivity , [1].

Reference Standard for Chiral Purity Method Development

Employ the compound as a reference standard for developing chiral HPLC or SFC methods to resolve and quantify the (3R,5S) and (3S,5S) diastereomers in synthetic mixtures. The defined absolute configuration makes this compound suitable as a system suitability standard for stereochemical quality control .

In Vitro ADME Comparator for Methyl-Substituted Piperidine Analogs

Utilize CAS 2470279-12-8 in parallel artificial membrane permeability assays (PAMPA) and microsomal stability studies alongside the des-methyl analog (CAS 2287344-30-1) to experimentally quantify the impact of the 5-methyl group on permeability and metabolic stability [1].

Scaffold Hop Starting Point for PROTAC Design

Given that the WO2025129168A1 patent describes PROTAC conjugates based on the triazolone-piperidine scaffold for targeted NNMT degradation, CAS 2470279-12-8 can serve as a starting material for synthesizing novel PROTAC candidates with defined stereochemistry [2].

Quote Request

Request a Quote for 4-Methyl-3-[(3R,5S)-5-methylpiperidin-3-yl]-1H-1,2,4-triazol-5-one;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.